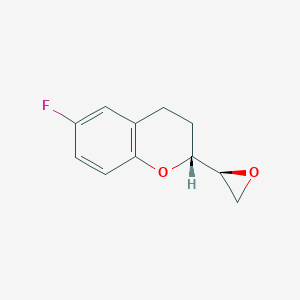

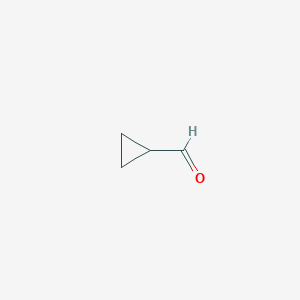

(R)-6-fluoro-3,4-dihydro-2-((R)-oxiran-2-yl)-2H-chromene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of novel derivatives of (R)-6-Fluoro-3,4-dihydro-2((R)-oxiran-2-yl)-2H-chromene has been achieved through various methods. One approach involved designing and synthesizing biologically active urea/thiourea derivatives from this compound. The synthesis process was optimized to achieve high yields and good separation of diastereomers, with certain compounds displaying moderate to excellent antimicrobial activities against various bacterial and fungal strains (Mannam et al., 2020).

Molecular Structure Analysis

The crystal structure of (R)-6-Fluoro-2-[(S)-oxiran-2-yl]chroman, a closely related compound, has been elucidated, revealing the presence of stereoisomers and their separation by column chromatography. X-ray structure analysis confirmed the solid consisted of the R,S isomer, demonstrating the complexity of the molecular structure and the significance of stereochemistry in its synthesis (Rousselin et al., 2015).

Chemical Reactions and Properties

(R)-6-Fluoro-3,4-dihydro-2((R)-oxiran-2-yl)-2H-chromene undergoes various chemical reactions, forming derivatives with potential antimicrobial activities. For instance, the synthesis of urea/thiourea derivatives indicated that the chemical reactivity of this compound allows for the creation of compounds with significant biological activities, highlighting its versatility in chemical reactions (Mannam et al., 2020).

Physical Properties Analysis

While specific studies focusing solely on the physical properties of (R)-6-Fluoro-3,4-dihydro-2((R)-oxiran-2-yl)-2H-chromene were not identified, the physical properties such as solubility, melting point, and crystalline form can generally be inferred from structural analysis studies like those conducted by Rousselin et al. (2015), which discuss the crystalline forms of related stereoisomers (Rousselin et al., 2015).

Chemical Properties Analysis

The chemical properties of (R)-6-Fluoro-3,4-dihydro-2((R)-oxiran-2-yl)-2H-chromene, such as reactivity with various nucleophiles and electrophiles, can be understood through the synthesis processes and reactions it undergoes. The ability to form various derivatives with significant antimicrobial activities demonstrates its reactive nature and potential as a precursor for synthesizing biologically active compounds (Mannam et al., 2020).

Wissenschaftliche Forschungsanwendungen

Fluorinated Compounds in Organic Synthesis

Fluorinated compounds are pivotal in organic synthesis due to their unique reactivity and ability to influence the physical, chemical, and biological properties of molecules. For instance, olefin metathesis, a versatile method in organic synthesis, employs fluorinated intermediates for the synthesis of natural products and compounds with known biological activity. This technique highlights the utility of fluorinated compounds in creating structurally complex and functionally diverse molecules, which could potentially include derivatives of "(R)-6-fluoro-3,4-dihydro-2-((R)-oxiran-2-yl)-2H-chromene" for various applications (Ivin, 1998).

Chromenes as Pharmacological Interests

Chromenes are core structures in many secondary metabolites of considerable pharmacological importance. Synthetic methodologies for chromenes, such as 6H-benzo[c]chromen-6-ones, have been extensively reviewed, showcasing their significance in medicinal chemistry and drug development. These methods include Suzuki coupling reactions and metal-catalyzed cyclizations, which could be applicable in manipulating the "(R)-6-fluoro-3,4-dihydro-2-((R)-oxiran-2-yl)-2H-chromene" structure for targeted biological activities (Mazimba, 2016).

Oxiranes in Polymer Science

Oxiranes, or epoxides, are key intermediates in the production of polymers. The copolymerization of oxiranes with carbon dioxide to produce polycarbonates is a notable application, demonstrating the environmental benefits of utilizing oxiranes in polymer science. This research area might offer insights into the use of "(R)-6-fluoro-3,4-dihydro-2-((R)-oxiran-2-yl)-2H-chromene" in the development of new polymeric materials with enhanced properties (Ang et al., 2015).

Safety And Hazards

The specific safety and hazards related to this compound are not mentioned in the available resources. However, it is noted that this product is intended for research use only, not for human or veterinary use2.

Zukünftige Richtungen

The future directions for this compound are not explicitly mentioned in the available resources. However, given its potential for forming biologically active derivatives, it may have potential applications in the development of new antimicrobial agents2.

Eigenschaften

IUPAC Name |

(2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZDIJGBXSDSEP-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H]3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463328, DTXSID201335177 | |

| Record name | (2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201335177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene | |

CAS RN |

129050-26-6, 793669-26-8, 197706-50-6 | |

| Record name | (2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129050-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201335177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-(R*,S*)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-[R-(R*,S*)]-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-[R-(R*,R*)]-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-, (2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dinaphtho[2,1-b:1',2'-d]furan](/img/structure/B31230.png)